molecular formula C12H10N2O3 B15056077 Ethyl 6-cyano-3-methylfuro[2,3-b]pyridine-2-carboxylate

Ethyl 6-cyano-3-methylfuro[2,3-b]pyridine-2-carboxylate

Cat. No.: B15056077
M. Wt: 230.22 g/mol
InChI Key: NPPRKJAIZHGNPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-cyano-3-methylfuro[2,3-b]pyridine-2-carboxylate is a heterocyclic compound with a fused pyridine and furan ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-cyano-3-methylfuro[2,3-b]pyridine-2-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate pyridine derivatives with furan moieties under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature settings to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-cyano-3-methylfuro[2,3-b]pyridine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

Ethyl 6-cyano-3-methylfuro[2,3-b]pyridine-2-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Ethyl 6-cyano-3-methylfuro[2,3-b]pyridine-2-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s unique structure allows it to bind with high affinity to these targets, modulating their activity and leading to desired biological effects .

Comparison with Similar Compounds

Ethyl 6-cyano-3-methylfuro[2,3-b]pyridine-2-carboxylate can be compared with other similar compounds, such as:

  • Ethyl 3-methylfuro[2,3-b]pyridine-2-carboxylate
  • 6-methylfuro[2,3-b]pyridine derivatives

These compounds share structural similarities but differ in specific functional groups or substituents, which can significantly impact their chemical properties and applications. This compound stands out due to its cyano group, which enhances its reactivity and potential for further functionalization .

Biological Activity

Ethyl 6-cyano-3-methylfuro[2,3-b]pyridine-2-carboxylate (CAS Number: 1365939-51-0) is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a furo[2,3-b]pyridine backbone with a cyano and ethyl ester functional group. The molecular formula is C12H10N2O3C_{12}H_{10}N_2O_3 with a molecular weight of approximately 230.22 g/mol.

PropertyValue
Molecular FormulaC₁₂H₁₀N₂O₃
Molecular Weight230.22 g/mol
CAS Number1365939-51-0
Chemical StructureStructure

This compound exhibits several pharmacological activities:

  • Nitric Oxide Production : The compound has been shown to induce the production of nitric oxide (NO), which plays a critical role in various physiological processes, including vasodilation and immune response modulation. NO is involved in the regulation of pro-inflammatory mediators such as IL6 and IL8, enhancing inflammatory responses in macrophages .
  • Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties. This compound may also demonstrate activity against certain bacterial strains, although specific data on this compound's efficacy is limited.
  • Antitumor Potential : The compound's ability to produce NO may contribute to its potential antitumor effects by mediating cytotoxicity against cancer cells through various signaling pathways .

Case Studies

While specific clinical studies on this compound are scarce, related compounds have been explored:

  • In Vitro Studies : Research has indicated that derivatives of furo[2,3-b]pyridine exhibit cytotoxic effects on various cancer cell lines. For instance, compounds structurally similar to ethyl 6-cyano-3-methylfuro[2,3-b]pyridine have shown promise in inhibiting tumor growth in preclinical models .
  • Inflammation Models : In experimental models of inflammation, compounds that enhance NO production have demonstrated efficacy in reducing inflammatory markers and improving outcomes in conditions such as arthritis .

Properties

Molecular Formula

C12H10N2O3

Molecular Weight

230.22 g/mol

IUPAC Name

ethyl 6-cyano-3-methylfuro[2,3-b]pyridine-2-carboxylate

InChI

InChI=1S/C12H10N2O3/c1-3-16-12(15)10-7(2)9-5-4-8(6-13)14-11(9)17-10/h4-5H,3H2,1-2H3

InChI Key

NPPRKJAIZHGNPO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(O1)N=C(C=C2)C#N)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.